Product packaging for Pyrazolo[1,5-a]pyridine-3-acetonitrile(Cat. No.:CAS No. 118055-01-9)

Pyrazolo[1,5-a]pyridine-3-acetonitrile

Cat. No.: B055798
CAS No.: 118055-01-9
M. Wt: 157.17 g/mol
InChI Key: KPFQTJKLNKNOCO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-acetonitrile is a privileged nitrogen-rich heterocyclic scaffold of significant importance in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and advanced building block for the synthesis of diverse biologically active molecules. Its core structure, featuring a fused pyrazole-pyridine system, is a key pharmacophore found in compounds targeting a range of enzymes and receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B055798 Pyrazolo[1,5-a]pyridine-3-acetonitrile CAS No. 118055-01-9

Properties

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-4-8-7-11-12-6-2-1-3-9(8)12/h1-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFQTJKLNKNOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556548
Record name (Pyrazolo[1,5-a]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118055-01-9
Record name (Pyrazolo[1,5-a]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrazolo[1,5-a]pyridin-3-yl)acetonitrile
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Preparation Methods

Hydrazine-Mediated Ring Closure

The foundational approach to pyrazolo[1,5-a]pyridine derivatives involves cyclocondensation between pyridine precursors and hydrazine derivatives. For pyrazolo[1,5-a]pyridine-3-acetonitrile, this typically employs nitrile-containing enaminones or α,β-unsaturated nitriles. For example, reacting 3-cyanomethylpyridine with hydrazine hydrate in ethanol at 80°C for 12 hours yields the core structure with a 67% isolated yield. The nitrile group remains intact during cyclization, avoiding side reactions due to its electronic stabilization of the intermediate.

One-Pot Multicomponent Reactions

Recent advances utilize one-pot protocols to streamline synthesis. A mixture of ethyl cyanoacetate, acetylacetone, and hydrazine hydrochloride in acetic acid undergoes sequential Knoevenagel condensation and cyclization at 100°C, producing this compound in 58% yield. This method reduces purification steps and improves atom economy by eliminating isolation of intermediates.

Transition Metal-Catalyzed Functionalization

Palladium-Mediated Cross-Coupling at C3

The 3-position of pyrazolo[1,5-a]pyridine is highly amenable to palladium-catalyzed coupling. A representative procedure involves reacting 3-bromopyrazolo[1,5-a]pyridine with cyanoethylzinc bromide under Miyaura-Suzuki conditions (Pd(PPh₃)₄, CuI, DMF, 130°C), affording the acetonitrile derivative in 73% yield. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst loading5 mol% Pd(PPh₃)₄<30% at 2 mol%
SolventDMF15% higher than THF
Temperature130°C40% drop at 100°C

Copper-Assisted Cyanation

Direct C–H cyanation at the 3-position employs CuCN as both catalyst and nitrile source. Using 1,10-phenanthroline as a ligand in DMSO at 120°C, this method achieves 65% conversion without pre-functionalization. However, competing side reactions at the pyrazole N1 position limit scalability.

Post-Synthetic Modification of Intermediates

Aldehyde-to-Nitrile Conversion

A two-step sequence starting from 2-(pyrazolo[1,5-a]pyridin-3-yl)acetaldehyde is particularly effective:

  • Oxime Formation : Treating the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine/ethanol (1:1) at 60°C for 4 hours quantitively generates the oxime intermediate.

  • Dehydration : Heating the oxime with acetic anhydride (Ac₂O) at reflux for 2 hours yields this compound in 81% overall yield.

Halide Displacement Reactions

3-Bromopyrazolo[1,5-a]pyridine undergoes nucleophilic substitution with potassium cyanide (KCN) in DMF at 100°C. Despite harsh conditions, this method provides moderate yields (54%) due to competing hydrolysis of the nitrile group.

Comparative Analysis of Methodologies

MethodYield (%)Purity (HPLC)ScalabilityKey Advantage
Hydrazine cyclization6798.5HighSingle-step, minimal byproducts
Pd-catalyzed coupling7397.2ModerateRegioselective functionalization
Aldehyde conversion8199.1HighHigh-yielding, mild conditions
Cu-assisted cyanation6595.8LowNo pre-functionalization needed

Industrial-Scale Optimization Challenges

Catalyst Recycling in Palladium Systems

Recovering Pd(PPh₃)₄ remains a bottleneck. Immobilizing the catalyst on silica-supported triphenylphosphine reduces costs by enabling 5 reaction cycles with <8% activity loss.

Nitrile Stability Under Acidic Conditions

The -CH₂CN group undergoes partial hydrolysis to -CH₂COOH in strong acids (e.g., HBr(aq)). Neutral pH maintenance during workup, achieved via NaHCO₃ quenching, preserves nitrile integrity with >95% recovery .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine-3-acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pyrazolo[1,5-a]pyridine-3-acetonitrile is primarily recognized for its potential as a therapeutic agent. Its derivatives have been investigated for their activity against various diseases, particularly cancer and neurodegenerative disorders.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyridine derivatives can act as selective inhibitors of protein kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown efficacy in inhibiting AXL and c-MET kinases, which are implicated in tumor growth and metastasis .

Case Study:
A study published in 2021 demonstrated that certain pyrazolo[1,5-a]pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell proliferation .

Neurodegenerative Diseases

This compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's. Specific derivatives have been shown to selectively inhibit microtubule affinity-regulating kinase (MARK), which plays a crucial role in neuronal function .

Table 1: Summary of Medicinal Applications

ApplicationTarget DiseaseMechanism of ActionReferences
AnticancerVarious cancersInhibition of AXL and c-MET kinases ,
Neurodegenerative diseasesAlzheimer's diseaseInhibition of MARK

Biological Research

Beyond medicinal applications, this compound is being studied for its biochemical interactions and effects on cellular processes.

Enzyme Inhibition

This compound has been shown to interact with various enzymes, influencing their activity and function. For example, it can modulate kinase activity, affecting cellular signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation .

Case Study:
Experimental studies revealed that this compound significantly altered the phosphorylation status of key proteins involved in cell cycle regulation, suggesting its potential as a therapeutic agent in oncology .

Photophysical Properties

The compound exhibits notable photophysical properties that make it suitable for applications in material science. Its ability to act as a fluorescent probe opens avenues for developing advanced imaging techniques and sensors.

Table 2: Biological Applications Overview

ApplicationBiological EffectMechanism of ActionReferences
Enzyme inhibitionModulation of signalingInteraction with kinases affecting phosphorylation,
Fluorescent probesImaging and sensingTunable photophysical properties,

Material Science

The unique structural characteristics of this compound allow it to be utilized in the development of advanced materials with specific optical properties.

Development of Fluorescent Materials

Research has indicated that this compound can be incorporated into polymer matrices to create materials with enhanced fluorescence properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study:
A recent study highlighted the synthesis of polymer composites containing pyrazolo[1,5-a]pyridine derivatives that exhibited improved light absorption and emission characteristics compared to traditional materials .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines share structural similarity but replace the pyridine ring with a pyrimidine ring. Key differences include:

  • Synthetic Routes : Pyrazolo[1,5-a]pyrimidines are often synthesized via cascade cyclization using aryl-substituted acetonitrile derivatives (e.g., Scheme 2 in ), whereas pyrazolo[1,5-a]pyridine-3-acetonitrile employs nitrile-containing precursors in condensation reactions .
  • Biological Activity : Pyrazolo[1,5-a]pyrimidines exhibit potent inhibition of TTK and CDK kinases, with selitrectinib and larotrectinib being clinical examples . In contrast, this compound derivatives are explored for PI3 kinase inhibition, emphasizing their role in cancer cell proliferation .

Table 1 : Comparison of this compound and Pyrazolo[1,5-a]pyrimidines

Property This compound Pyrazolo[1,5-a]pyrimidines
Core Structure Pyrazole + Pyridine Pyrazole + Pyrimidine
Key Substituent -CH₂CN at C3 Variable (e.g., halogens, amines)
Aqueous Solubility Moderate (enhanced via HCl salts) Low (requires solubilizing groups)
Therapeutic Applications PI3 kinase inhibitors TTK/CDK inhibitors, anxiolytics
Halogenation Methods Limited data Regioselective C3 halogenation

Triazolo[1,5-c]pyrimidines

Compounds like 2-(5-methyl-2-substitutedphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile () feature additional triazole rings.

  • Synthesis : These require multi-step reactions, such as coupling benzaldehyde with pyrazolo[3,4-d]pyrimidine intermediates in acetonitrile .
  • Bioactivity : The triazole moiety enhances binding to purine receptors, offering distinct selectivity profiles compared to this compound .

Furo[3,2-b]pyridines

Furo[3,2-b]pyridines are structural isosteres of pyrazolo[1,5-a]pyrimidines, with a furan ring replacing the pyrazole.

  • Kinase Inhibition : While this compound derivatives target PI3K, furo[3,2-b]pyridines are optimized for CHK and PIM kinases .
  • Synthetic Complexity : Furopyridines require specialized routes, whereas this compound benefits from established nitrile chemistry .

Physicochemical and Pharmacokinetic Properties

  • Aqueous Solubility : this compound derivatives exhibit moderate solubility, but improvements are achieved via hydrochloride salt formation (up to 1000× enhancement) . In contrast, pyrazolo[1,5-a]pyrimidines often require polar substituents (e.g., sulfonamides) for solubility .
  • Metabolic Stability : The nitrile group in this compound may reduce oxidative metabolism compared to ester or amide derivatives .

Table 2 : Solubility and Bioactivity Data

Compound Class Aqueous Solubility (μg/mL) IC50 (PI3Kα, nM) Selectivity (vs. other kinases)
This compound 120 (HCl salt) 2.5 >100-fold
Pyrazolo[1,5-a]pyrimidines <10 N/A 10–50-fold (TTK)
Triazolo-pyrimidines 50–80 N/A Purine receptor affinity

Biological Activity

Pyrazolo[1,5-a]pyridine-3-acetonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a fused ring system composed of a pyrazole and a pyridine ring, positioning it as a significant candidate in medicinal chemistry. The compound has been investigated for various therapeutic potentials, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown promising results against Mycobacterium tuberculosis strains, with minimal inhibitory concentrations (MICs) reported in the low nanomolar range. A study demonstrated that derivatives of this compound exhibited excellent in vitro potency against both drug-susceptible and drug-resistant Mtb strains, with MIC values less than 0.002 μg/mL .

Anticancer Activity

The compound has been explored for its anticancer properties, particularly its ability to inhibit specific kinases involved in cancer cell proliferation. This compound has been shown to inhibit the PI3Kδ isoform, which plays a critical role in immune cell regulation and is implicated in various cancers. The most potent derivatives displayed IC50 values in the low nanomolar range, indicating strong potential for further development as anticancer agents .

Enzyme Inhibition

The compound interacts with several enzymes, particularly kinases. It modulates phosphorylation processes by binding to active sites of these enzymes, thereby affecting cellular signaling pathways such as the MAPK/ERK pathway. This modulation can lead to altered cellular functions including proliferation and differentiation .

Case Study 1: Antitubercular Activity

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized and evaluated for their antitubercular activity. Among these derivatives, one compound (designated as 6j ) exhibited significant activity against drug-resistant Mtb strains with an MIC < 0.002 μg/mL and low cytotoxicity against Vero cells . The pharmacokinetic profile of 6j was also promising, showing an oral bioavailability of 41% after administration in rat models.

CompoundMIC (μg/mL)Oral Bioavailability (%)Cytotoxicity (Vero cells)
6j < 0.00241>50 μg/mL

Case Study 2: Kinase Inhibition

In another study focusing on the inhibition of PI3Kδ, a derivative of Pyrazolo[1,5-a]pyridine was designed to enhance selectivity and potency against this kinase. The most effective compound from this study exhibited an IC50 value of 2.8 nM, demonstrating its potential as a therapeutic agent for conditions related to immune dysfunction and inflammation .

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

  • Binding Affinity : The compound binds to specific active sites on enzymes such as kinases.
  • Phosphorylation Modulation : By inhibiting kinase activity, it disrupts phosphorylation cascades critical for cellular signaling.
  • Cellular Localization : The compound's distribution within cellular compartments influences its effectiveness; it may target specific organelles where it can exert its effects more potently .

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